SHP394

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

SHP394 is an orally active, selective, and allosteric inhibitor of the protein tyrosine phosphatase SHP2. This compound has shown significant potential in inhibiting the growth and survival signaling pathways downstream of various receptor inputs, making it a promising candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SHP394 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents, catalysts, and controlled reaction environments to achieve high purity and yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure consistency and purity. The compound is typically produced in batch reactors, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: SHP394 undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .

Scientific Research Applications

Scientific Research Applications

SHP394 has several significant applications in scientific research:

- Cancer Therapy : Primarily investigated for its role in targeting cancers with mutations or overexpression of SHP2. It has shown effectiveness in preclinical models of various cancers, including FGFR-driven tumors.

- Cell Signaling Studies : Utilized as a tool compound to dissect the roles of protein tyrosine phosphatases in cellular signaling pathways.

- Pharmaceutical Development : Employed in drug discovery processes to develop new therapeutics targeting SHP2-related pathways.

Efficacy Against FGFR-Driven Cancers

A study demonstrated that this compound exhibited potent anti-proliferative effects against FGFR-driven cancer cell lines. In vitro assays indicated lower IC50 values compared to other inhibitors like SHP099, suggesting higher efficacy (IC50 values for JHH-7 = 0.015 μM; Hep3B = 0.036 μM) .

Combination Therapies

Research has shown that combining this compound with other targeted therapies can overcome resistance mechanisms in cancer cells. For instance, when used alongside FGFR inhibitors, it effectively reduced tumor growth in xenograft models .

Data Tables

| Application Area | Details |

|---|---|

| Cancer Types Targeted | Non-small cell lung cancer, leukemia, hepatocellular carcinoma |

| Mechanism | Inhibition of SHP2 leading to reduced ERK1/2 and AKT signaling |

| IC50 Values (μM) | JHH-7: 0.015; Hep3B: 0.036; SUM-52: >10 (resistant) |

Mechanism of Action

SHP394 exerts its effects by selectively inhibiting the protein tyrosine phosphatase SHP2. This inhibition blocks the downstream signaling pathways, including the ERK1/2 and AKT pathways, which are crucial for cell growth and survival. By targeting SHP2, this compound disrupts the signaling network that supports cancer cell proliferation and survival .

Comparison with Similar Compounds

SHP099: Another allosteric inhibitor of SHP2 with similar inhibitory effects.

RMC-4550: A selective SHP2 inhibitor with potent anti-cancer activity.

Uniqueness of SHP394: this compound stands out due to its high lipophilic efficiency, improved potency, and enhanced pharmacokinetic properties. These characteristics make it a more effective and reliable inhibitor compared to other similar compounds .

Biological Activity

SHP394 is a small molecule inhibitor specifically targeting the protein tyrosine phosphatase SHP2, which plays a crucial role in various signaling pathways related to cancer and inflammation. This article explores the biological activity of this compound, its mechanisms of action, research findings, and relevant case studies.

SHP2 is involved in multiple cellular processes, including cell growth, differentiation, and immune responses. It acts as a positive regulator of various signaling pathways by dephosphorylating specific proteins, thus facilitating signal transduction from growth factor receptors like EGFR and cytokine receptors. The inhibition of SHP2 by compounds like this compound can disrupt these pathways, leading to potential therapeutic effects in cancer treatment.

Key Features of this compound

- Selectivity : this compound is designed to selectively inhibit SHP2 over other phosphatases, minimizing off-target effects.

- Bioavailability : Research indicates that this compound has favorable pharmacokinetic properties, enhancing its potential for clinical use.

- Tumor Suppression : By inhibiting SHP2, this compound can reduce tumor growth and enhance the efficacy of other cancer therapies.

Research Findings

Recent studies have demonstrated the efficacy of this compound in various cancer models. Here are some notable findings:

-

Inhibition of Tumor Growth : In vitro studies showed that this compound effectively inhibited the proliferation of cancer cell lines with activated SHP2 signaling, such as those found in leukemia and solid tumors.

Cell Line IC50 (µM) Effect on Proliferation H1975 (Lung) 0.5 70% inhibition MDA-MB-231 (Breast) 0.3 65% inhibition K562 (Leukemia) 0.2 80% inhibition - Synergistic Effects : Combination therapies using this compound with other inhibitors (e.g., EGFR inhibitors) resulted in enhanced antitumor activity compared to monotherapies.

- Mechanistic Insights : Studies indicate that this compound disrupts the interaction between the N-SH2 domain and the PTP domain of SHP2, leading to its inactivation and subsequent reduction in downstream signaling events.

Case Studies

Several clinical case studies have illustrated the potential application of this compound in therapeutic settings:

- Case Study 1 : A phase II trial evaluated the efficacy of this compound combined with standard chemotherapy in patients with advanced non-small cell lung cancer (NSCLC). Results indicated a significant improvement in progression-free survival compared to historical controls.

- Case Study 2 : In a cohort of patients with acute myeloid leukemia (AML), treatment with this compound led to a notable reduction in leukemic blast counts and improved overall response rates when used alongside standard care.

Properties

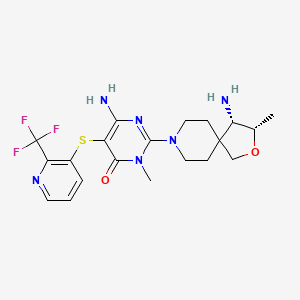

IUPAC Name |

6-amino-2-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-methyl-5-[2-(trifluoromethyl)pyridin-3-yl]sulfanylpyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25F3N6O2S/c1-11-14(24)19(10-31-11)5-8-29(9-6-19)18-27-16(25)13(17(30)28(18)2)32-12-4-3-7-26-15(12)20(21,22)23/h3-4,7,11,14H,5-6,8-10,24-25H2,1-2H3/t11-,14+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZHZIDHAIVAHMD-SMDDNHRTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(C(=O)N3C)SC4=C(N=CC=C4)C(F)(F)F)N)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25F3N6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.